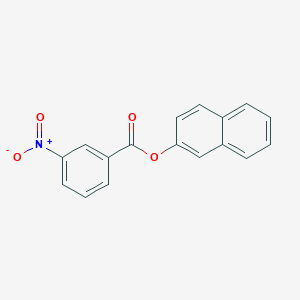

2-Naphthyl 3-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11NO4 |

|---|---|

Molecular Weight |

293.27g/mol |

IUPAC Name |

naphthalen-2-yl 3-nitrobenzoate |

InChI |

InChI=1S/C17H11NO4/c19-17(14-6-3-7-15(10-14)18(20)21)22-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H |

InChI Key |

IOCFDVATAPVZJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Naphthyl 3 Nitrobenzoate

Hydrolysis of the Ester Linkage

The cleavage of the ester bond in 2-Naphthyl 3-nitrobenzoate can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. These reactions proceed through distinct mechanistic pathways, primarily involving nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters typically proceeds through a series of reversible steps. mlacw.edu.in The most common mechanisms are the bimolecular acyl-oxygen cleavage (AAC2) and, under specific conditions, the unimolecular alkyl-oxygen cleavage (AAL1). ucoz.comslideshare.net

The AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is the most prevalent pathway for the acid hydrolysis of most esters, including likely for this compound. slideshare.net This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-naphthol) regenerates the acid catalyst and yields the carboxylic acid (3-nitrobenzoic acid). slideshare.netmdpi.com Evidence for the AAC2 mechanism comes from isotopic labeling studies using H₂¹⁸O, where the ¹⁸O isotope is incorporated into the carboxylic acid, confirming that the acyl-oxygen bond is the one that cleaves. ucoz.com

The AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) is less common and typically occurs when the alcohol portion of the ester can form a stable carbocation. ucoz.comslideshare.net In the case of this compound, the leaving group would be the 2-naphthyl cation. While the naphthyl group can delocalize positive charge, it is generally not as stable as tertiary alkyl or benzylic carbocations, making the AAL1 pathway less likely under typical dilute acid conditions. ucoz.com This pathway becomes more favorable in strongly acidic, non-aqueous media. ucoz.com

| Mechanism | Description | Key Intermediate | Favored by |

| AAC2 | Bimolecular attack of water on the protonated carbonyl group. | Tetrahedral intermediate | Primary and secondary alcohols, most esters. ucoz.comslideshare.net |

| AAL1 | Unimolecular formation of a carbocation from the protonated ester. | Carbocation | Tertiary alcohols, or alcohols that form stable carbocations. ucoz.com |

Protonation of the carbonyl oxygen is a critical initial step in acid-catalyzed hydrolysis. youtube.com This process significantly increases the electrophilic character of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comrsc.org The positive charge on the protonated carbonyl group is delocalized onto the carbon atom through resonance, which can be represented as follows:

R-C(=O⁺H)-OR' ↔ R-C⁺(OH)-OR'

This activation is essential because water is a relatively weak nucleophile and would not effectively attack the unprotonated ester carbonyl. youtube.com The nitro group on the benzoic acid portion of this compound, being an electron-withdrawing group, further increases the partial positive charge on the carbonyl carbon, although its effect is transmitted through the benzene (B151609) ring. aiinmr.com

Acid-catalyzed ester hydrolysis is a reversible process. mdpi.com The reverse reaction is known as Fischer esterification. To drive the equilibrium towards the products (3-nitrobenzoic acid and 2-naphthol), the reaction is typically carried out in a large excess of water. researchgate.net This high concentration of water shifts the equilibrium position to favor hydrolysis according to Le Chatelier's principle. Conversely, to favor esterification, water would be removed from the reaction mixture.

Base-Catalyzed Hydrolysis Mechanisms (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. msu.edu

The most common mechanism for the base-catalyzed hydrolysis of esters is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comslideshare.net In this pathway, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide ion (in this case, the 2-naphthoxide ion) as the leaving group. The 2-naphthoxide ion is a relatively good leaving group due to the resonance stabilization of the negative charge over the naphthalene (B1677914) ring system. In the final step, a rapid and irreversible acid-base reaction occurs where the newly formed carboxylic acid (3-nitrobenzoic acid) protonates the alkoxide ion to form the alcohol (2-naphthol) and the carboxylate anion. msu.edu This final deprotonation of the carboxylic acid drives the reaction to completion, making it effectively irreversible. msu.edu

The presence of the electron-withdrawing nitro group on the benzene ring of the 3-nitrobenzoate moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. viu.ca This would be expected to increase the rate of saponification compared to an unsubstituted benzoate (B1203000) ester. publish.csiro.au

| Mechanism | Description | Key Intermediate | Key Feature |

| BAC2 | Bimolecular attack of hydroxide ion on the carbonyl group. | Tetrahedral intermediate | Irreversible due to the final acid-base step. msu.edu |

Tetrahedral Intermediate Formation and Decomposition

The hydrolysis of esters like this compound proceeds through a critical two-step addition-elimination mechanism. masterorganicchemistry.com The initial step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a transient, high-energy species known as a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.comfiveable.me This intermediate is characterized by a central carbon atom bonded to four substituents, giving it a tetrahedral geometry.

The general mechanism can be visualized as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom of the original carbonyl group.

Decomposition: The intermediate collapses, reforming the carbonyl double bond and expelling the 2-naphthoxide leaving group.

Protonation: In the final step under basic conditions, the highly acidic carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com

Irreversibility and Completion of Reaction under Basic Conditions

The basic hydrolysis of esters, including this compound, is effectively an irreversible process. masterorganicchemistry.com This irreversibility is a key feature that drives the reaction to completion. The reason for this lies in the final step of the reaction mechanism.

Once the tetrahedral intermediate collapses and the 2-naphthoxide ion is expelled, a 3-nitrobenzoic acid molecule is formed. In the basic reaction medium, this carboxylic acid, being a strong acid (pKa around 4-5), is immediately deprotonated by the hydroxide ions present in the solution. masterorganicchemistry.com This acid-base reaction is highly favorable and essentially irreversible, forming the 3-nitrobenzoate carboxylate salt and water.

The formation of the stable and resonance-stabilized carboxylate anion effectively removes the carboxylic acid from the equilibrium. masterorganicchemistry.com Attempting to reverse the reaction by adding the 2-naphthoxide ion back to the carboxylate is highly unfavorable. The carboxylate is a much weaker electrophile than the original ester, and the negative charge on the carboxylate repels the incoming nucleophile. For the reverse reaction to occur, the alkoxide would need to attack the carboxylate to form a dianionic tetrahedral intermediate, a process that is energetically very costly. masterorganicchemistry.com This energetic barrier ensures that the saponification reaction proceeds in the forward direction until the ester is completely consumed.

Influence of Substituents and Steric Hindrance on Hydrolysis Kinetics

The rate of alkaline hydrolysis of esters is significantly influenced by both electronic and steric factors, which are dictated by the nature and position of substituents on the aromatic rings.

Electronic Effects:

Electron-withdrawing groups, such as the nitro group (-NO₂) in this compound, generally increase the rate of hydrolysis. pressbooks.pub These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. pressbooks.pub The electron-withdrawing nature of the nitro group stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the reaction. pressbooks.pub Studies on ethyl nitrobenzoates have shown that a nitro group in the para position increases the hydrolysis rate significantly more than one in the ortho position, highlighting the importance of its position. rsc.org

Steric Hindrance:

Steric hindrance, on the other hand, can impede the rate of hydrolysis. Bulky substituents near the reaction center can physically block the approach of the nucleophile to the carbonyl carbon. rjpbcs.com This is particularly evident with ortho-substituents. For instance, the hydrolysis rate of α-naphthylacetate is slower than that of β-naphthylacetate, which can be attributed to the greater steric hindrance around the reaction site in the α-isomer. rjpbcs.com In the case of this compound, the substituents are on different aromatic systems, and the steric hindrance from the naphthyl group is a factor to consider in the accessibility of the ester linkage. The larger size of the 2-naphthyl group compared to a simple phenyl group can influence the rate of hydrolysis.

Reactions Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group is a fundamental reaction in organic chemistry, leading to a variety of products depending on the reagents and reaction conditions.

A wide array of methods exists for the reduction of aromatic nitro compounds. wikipedia.org These can be broadly categorized as follows:

Catalytic Hydrogenation: This is a widely used industrial method involving the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.orgacs.org Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgsciencemadness.org This method is often clean and efficient, producing the corresponding amine as the primary product. rsc.org

Metal-Mediated Reductions: Various metals in acidic or neutral media can effectively reduce nitroarenes. acs.org Examples include:

Iron in acidic media (e.g., with HCl or acetic acid). wikipedia.orgsciencemadness.org

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. wikipedia.org

Zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

Indium metal in the presence of ammonium chloride. orgsyn.org

Hydride Reductions: While metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents, they are typically not used for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds. wikipedia.org However, other borohydride-based reagents have been developed for this purpose. nih.gov Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective. researchgate.net

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also used for the reduction of nitroarenes. wikipedia.orgsciencemadness.org

The choice of reducing agent is crucial as it can influence the selectivity of the reaction, especially if other reducible functional groups are present in the molecule. For this compound, a key challenge would be the selective reduction of the nitro group without affecting the ester functionality.

Table of Common Reducing Agents for Nitroarenes

| Reducing Agent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Methanol or Ethanol | Aniline (B41778) | sciencemadness.org |

| Fe/HCl or Acetic Acid | Reflux | Aniline | wikipedia.orgsciencemadness.org |

| SnCl₂/HCl | Concentrated HCl | Aniline | wikipedia.org |

| NaBH₄/Catalyst | Various | Aniline | researchgate.net |

| Na₂S₂O₄ | Aqueous NaOH/NH₃ | Aniline | sciencemadness.org |

Radical Mechanism Intermediates in Nitroarene Reduction

The reduction of nitroarenes is a stepwise process that often involves radical intermediates, particularly in single-electron transfer (SET) mechanisms. portlandpress.comnih.gov The initial step in many reduction pathways is the transfer of a single electron to the nitroarene, forming a nitroarene radical anion (ArNO₂⁻•). portlandpress.comnih.govchemrxiv.org

This radical anion is a key intermediate whose subsequent reactions determine the final products. The reduction can proceed through a series of intermediates, including the nitrosoarene (Ar-N=O) and the hydroxylamine (B1172632) (Ar-NHOH), before ultimately forming the aniline (Ar-NH₂). acs.org

The generally accepted pathway for nitroarene reduction involves the following steps:

Nitroarene (ArNO₂) → Nitrosoarene (ArNO)

Nitrosoarene (ArNO) → Hydroxylamine (ArNHOH)

Hydroxylamine (ArNHOH) → Aniline (ArNH₂)

Under certain conditions, condensation reactions can occur between these intermediates, leading to the formation of dimeric products such as azoxybenzenes (Ar-N=N(O)-Ar), azobenzenes (Ar-N=N-Ar), and hydrazobenzenes (Ar-NH-NH-Ar). rsc.orgrsc.org

The formation of radical intermediates is particularly relevant in electrochemical reductions and in reactions involving certain metal reductants or photoredox catalysis. portlandpress.comchemrxiv.orgunimi.it The reactivity of these radical anions can be harnessed to perform specific chemical transformations. For example, the radical anion can participate in cyclization reactions if a suitable reactive group is present in the ortho position. chemrxiv.org The stability and reactivity of the nitro radical anion are influenced by factors such as the reduction potential of the nitro compound and the reaction conditions. portlandpress.com

Formation of Aminophenol Derivatives via Activated Nitroarenes

Nitroarenes, such as the 3-nitrobenzoate moiety in this compound, serve as precursors for the synthesis of valuable aminophenol derivatives. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to transformations that are otherwise difficult. asm.org A primary route to aminophenols involves the catalytic hydrogenation of nitro compounds. For instance, an industrial process for producing para-aminophenol involves the catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium. google.com

Recent advancements have focused on more direct and versatile methods. One innovative approach leverages the excited-state reactivity of copper catalysts to directly convert nitroarenes into acylated 2-aminophenol (B121084) derivatives. nih.govwiley.com This method involves the reaction of a nitroarene with an acyl chloride in the presence of a copper catalyst under blue light irradiation. nih.govwiley.com Mechanistic studies suggest the reaction proceeds through the formation of an acyl radical and a nitrosoarene intermediate. nih.gov This strategy is notable for its mild conditions and tolerance of various functional groups, allowing for the late-stage functionalization of complex molecules. nih.gov

Another strategy involves organophosphorus-catalyzed reductive C-H amination of nitroarenes. rsc.org This process can achieve a tandem C- and N-functionalization, yielding 2-aminoanilides and benzimidazoles from readily available nitroarenes and amines. rsc.org These modern synthetic routes highlight the role of the nitro group as a critical functional handle for accessing complex amine-containing structures.

Functionalization of the Nitro Group in Organic Synthesis

The nitro group is one of the most versatile functional groups in organic synthesis, offering a gateway to numerous other functionalities. sci-hub.sescispace.com Its utility stems from its strong electron-withdrawing character and its ability to be transformed through various reactions. asm.orgscispace.com

The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reagents, from classic methods like catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Ni) to chemical reduction with metals (e.g., Fe, Sn, Zn) in acidic media. mit.edu The resulting anilines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. mit.eduvulcanchem.com

Beyond reduction, the nitro group can be involved in denitrative coupling reactions, where it is displaced and replaced by another group. Transition-metal catalysis, particularly with palladium, has enabled several such transformations:

Denitrative Suzuki–Miyaura Coupling: Nitroarenes can be coupled with arylboronic acids. acs.org

Denitrative Buchwald–Hartwig Amination: The nitro group can be substituted by an amine, providing a direct route to substituted anilines from nitroarenes. rsc.orgacs.org

Denitrative Borylation and Cyanation: Recent methods have been developed for the electrochemical borylation of nitroarenes to form valuable aryl boronic esters. rsc.org

The nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (often a halogen) on the ring. scispace.com In some cases, the nitro group itself can act as the leaving group. These reactions are fundamental in building complex aromatic structures. rsc.orgscispace.com

Reactivity of the Naphthalene Core

Electrophilic Substitution Reactions on Naphthalene (General Context)

Naphthalene is an aromatic hydrocarbon that, like benzene, undergoes electrophilic substitution reactions. uomustansiriyah.edu.iq However, it is significantly more reactive than benzene. libretexts.orglibretexts.org This increased reactivity is due to the lower loss of resonance stabilization energy required to form the intermediate carbocation (arenium ion) compared to benzene. uomustansiriyah.edu.iqlibretexts.org

Naphthalene has two distinct positions for substitution: C1 (α-position) and C2 (β-position). The position of substitution is determined by the stability of the carbocation intermediate formed during the reaction. libretexts.orgcutm.ac.in

Attack at the α-position (C1): The intermediate carbocation is more stable because the positive charge can be delocalized over the ring system while keeping one of the six-membered rings fully aromatic in two of its resonance structures. libretexts.orgcutm.ac.in

Attack at the β-position (C2): The intermediate formed from an attack at the β-position can only preserve a full benzene ring in one of its major resonance structures. libretexts.orgcutm.ac.in

Consequently, electrophilic substitution on naphthalene typically occurs at the α-position under kinetic control. cutm.ac.inyoutube.com

Table 1: Regioselectivity in Electrophilic Substitution of Naphthalene

| Reaction | Reagents | Conditions | Major Product | Citation(s) |

| Nitration | HNO₃, H₂SO₄ | 50-60°C | 1-Nitronaphthalene (B515781) (α-product) | uomustansiriyah.edu.iqyoutube.com |

| Halogenation | Br₂, CCl₄ | Reflux | 1-Bromonaphthalene (α-product) | uomustansiriyah.edu.iqdocbrown.info |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | In CS₂ | 1-Acetylnaphthalene (α-product) | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | In Nitrobenzene | 2-Acetylnaphthalene (β-product) | libretexts.org |

| Sulfonation | conc. H₂SO₄ | 80°C | Naphthalene-1-sulfonic acid (α-product) | youtube.com |

| Sulfonation | conc. H₂SO₄ | 160°C | Naphthalene-2-sulfonic acid (β-product) | youtube.com |

As shown in the table, some reactions can be directed to the β-position under specific conditions. For example, the sulfonation of naphthalene yields the α-product at lower temperatures, but the more thermodynamically stable β-product is favored at higher temperatures. youtube.com The formation of the β-product in Friedel-Crafts acylation when nitrobenzene is used as a solvent is attributed to the formation of a bulky complex that preferentially attacks the sterically less hindered β-position. libretexts.org

Nucleophilic Substitution Reactions on Naphthalene (General Context)

Unlike electrophilic substitution, nucleophilic aromatic substitution on an unactivated aromatic ring like naphthalene is generally difficult. The electron-rich π-system of the naphthalene core repels approaching nucleophiles. For a nucleophilic substitution to occur, the ring must typically be "activated" by the presence of powerful electron-withdrawing groups (such as a nitro group) and contain a good leaving group (like a halide).

In the context of this compound, the naphthalene ring itself is not activated towards nucleophilic attack. However, related compounds like naphthalene carbonyl chlorides do undergo nucleophilic substitution at the carbonyl carbon. researchgate.net For nucleophilic substitution to happen directly on the naphthalene ring system, it would generally require harsh reaction conditions or transformation into a derivative with a suitable leaving group, such as a naphthyl triflate, which can then participate in catalyzed coupling reactions.

Catalyzed Coupling Reactions Involving Naphthyl Esters

In modern organic synthesis, transition-metal catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Naphthyl esters and related derivatives are effective substrates in many of these reactions, often showing higher reactivity than their phenyl counterparts. nih.gov

Palladium and nickel are the most common catalysts for these transformations. researchgate.net Aryl esters, once considered unreactive, can now be used as electrophiles in reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. nih.gov This is particularly true for esters derived from phenols, such as naphthyl esters.

Naphthyl sulfonates, like triflates (-OTf) and nonaflates (-ONf), are excellent electrophiles for cross-coupling reactions due to the high stability of the corresponding sulfonate anions, making them excellent leaving groups. researchgate.neteie.gr

Table 2: Examples of Catalyzed Coupling Reactions with Naphthyl Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Citation(s) |

| Suzuki-Miyaura | Naphthyl Ester/Triflate + Organoboron Reagent | Palladium or Nickel | Substituted Naphthalene | nih.govresearchgate.net |

| Stille Coupling | Naphthyl Triflate + Organostannane | Palladium | Substituted Naphthalene | researchgate.net |

| Buchwald-Hartwig | Naphthyl Ester/Triflate + Amine | Palladium or Nickel | N-Arylated Naphthalene | acs.orgnih.gov |

| Negishi Coupling | Naphthyl Pivalate + Organozinc Reagent | Nickel | Substituted Naphthalene | nih.gov |

| Heck Reaction | Naphthyl Pivalate + Alkene | Nickel | Alkenyl-Naphthalene | nih.gov |

| Kumada-Corriu | Naphthyl Ether + Grignard Reagent | Nickel | Substituted Naphthalene | nih.gov |

These reactions provide versatile and efficient pathways to construct complex molecules containing a naphthalene scaffold, starting from readily available naphthyl esters or related derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govresearchgate.net

An extensive search for scientific literature containing specific spectroscopic data for the compound "this compound" did not yield direct experimental or computational results for its advanced characterization. The required detailed findings for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this specific molecule are not available in the public domain literature based on the conducted searches.

Due to the absence of specific research findings for "this compound," it is not possible to generate the detailed and data-driven article as requested in the outline.

Advanced Spectroscopic Characterization Methodologies

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The transitions of interest in organic molecules like 2-Naphthyl 3-nitrobenzoate are typically π → π* and n → π* transitions. shu.ac.uklibretexts.org These transitions are associated with chromophores—parts of a molecule that absorb light—which in this case include the nitro-substituted benzene (B151609) ring and the naphthalene (B1677914) ring system. libretexts.org

The spectrum of this compound is expected to show distinct absorption bands.

π → π Transitions:* These high-energy transitions involve electrons in the conjugated π systems of the naphthalene and nitrobenzene (B124822) rings. They typically result in strong absorption bands (high molar absorptivity) and are expected to appear in the 200-300 nm range. libretexts.orgresearchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the ester and nitro groups) to an antibonding π* orbital. shu.ac.ukyoutube.com These transitions are lower in energy, appear at longer wavelengths (typically >300 nm), and are characterized by much lower molar absorptivity compared to π → π* transitions. shu.ac.ukresearchgate.net

| Electronic Transition | Associated Chromophore(s) | Expected Wavelength (λmax) Range | Molar Absorptivity (ε) |

| π → π | Naphthalene ring, Nitrobenzene ring | 200 - 300 nm | High (1,000-10,000) |

| n → π | C=O (Ester group), NO₂ (Nitro group) | > 300 nm | Low (10-100) |

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being electronically excited. Naphthalene and its derivatives are well-known for their fluorescent properties, typically emitting in the UV or blue region of the visible spectrum. nih.gov However, the presence of a nitro (NO₂) group often leads to fluorescence quenching, as it can promote non-radiative decay pathways from the excited state.

The study of this compound's fluorescence would involve determining key photophysical parameters. The fluorescence quantum yield (Φ) quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. scripps.edu While the naphthyl moiety suggests potential fluorescence, the nitro group would likely result in a very low quantum yield. researchgate.net

The electronic absorption and emission spectra of a compound can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, causing a shift in the absorption wavelength.

n → π transitions* typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is because the non-bonding electrons are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy gap for the transition. youtube.combau.edu.lb

π → π transitions* often experience a bathochromic (red) shift to longer wavelengths in polar solvents, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound (C₁₇H₁₁NO₄), the exact molecular weight can be calculated, and its molecular ion peak (M⁺) would be observed in the mass spectrum.

Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. The most probable fragmentation pathways would involve the cleavage of the weakest bonds, particularly the ester linkage.

Cleavage of the C-O ester bond: This can lead to two primary fragment ions: the 3-nitrobenzoyl cation ([C₇H₄NO₃]⁺) and the naphthoxy cation ([C₁₀H₇O]⁺).

Cleavage of the O-naphthyl bond: This would result in the formation of a 3-nitrobenzoate radical and a naphthyl cation ([C₁₀H₇]⁺).

Loss of the nitro group: Fragmentation can also involve the loss of NO₂ ([M - 46]⁺) from the molecular ion or other fragments.

A plausible fragmentation pattern based on related structures like methyl 3-nitrobenzoate is outlined below. libretexts.orgnist.gov

| m/z (mass-to-charge ratio) | Ion Formula | Description |

| 293 | [C₁₇H₁₁NO₄]⁺ | Molecular Ion (M⁺) |

| 247 | [C₁₇H₁₁O₂]⁺ | Loss of NO₂ from the molecular ion |

| 150 | [C₇H₄NO₃]⁺ | 3-Nitrobenzoyl cation |

| 143 | [C₁₀H₇O]⁺ | Naphthoxy cation |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain detailed structural information, including:

Bond lengths, bond angles, and torsion angles: This provides an exact molecular geometry.

Molecular Conformation: It would reveal the relative orientation of the naphthalene ring and the 3-nitrobenzoate group. For instance, the dihedral angle between the planes of the two aromatic systems could be determined. mdpi.com

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between aromatic rings or C-H···O hydrogen bonds, which stabilize the crystal structure. mdpi.comnih.gov

Although a specific crystal structure for this compound is not publicly available, studies on similar naphthalene derivatives show that the naphthalene system is typically planar. mdpi.com The analysis would provide crucial information on how the bulky and electronically distinct parts of the molecule arrange themselves to achieve maximum stability in the solid state. nih.gov

Crystal System and Space Group Analysis

A thorough review of crystallographic databases and scientific literature reveals a notable absence of published experimental data regarding the crystal system and space group of this compound. While crystallographic studies are foundational for understanding the solid-state arrangement of molecules, no single-crystal X-ray diffraction studies for this specific compound appear to be publicly available at this time. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry of the crystal lattice, remains undetermined.

Bond Lengths, Bond Angles, and Torsional Angles

Detailed experimental data for the precise bond lengths, bond angles, and torsional angles of this compound are not currently available in published scientific literature. Such data is typically obtained through single-crystal X-ray crystallography, which, as noted previously, has not been reported for this compound. Consequently, a definitive, experimentally-derived geometric description of the molecule, including the distances between constituent atoms and the angles of their bonds, cannot be provided.

Table 1: Selected Bond Lengths for this compound No experimental data available.

Table 2: Selected Bond Angles for this compound No experimental data available.

Table 3: Selected Torsional Angles for this compound No experimental data available.

Intermolecular Interactions and π-Stacking Phenomena in Crystal Lattices

An analysis of the intermolecular interactions and potential π-stacking phenomena within the crystal lattice of this compound is contingent upon the availability of its crystal structure. As no crystallographic data has been reported, a detailed and specific discussion of these non-covalent interactions is not possible.

In related aromatic compounds, such as certain benzoate (B1203000) and naphthalene derivatives, intermolecular forces like hydrogen bonds, van der Waals forces, and π-π stacking interactions are crucial in dictating the molecular packing in the solid state. For instance, studies on other nitrobenzoate compounds have indicated the presence of π–π interactions. However, without the specific crystal structure of this compound, any discussion of its intermolecular interactions would be purely speculative and fall outside the scope of this fact-based article.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the geometries and spectroscopic parameters of transition metal complexes and other organic molecules. nsf.gov DFT methods, such as the B3LYP functional combined with various basis sets, are frequently employed to calculate a wide range of molecular properties. nih.govscirp.org

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable conformation of a molecule. bldpharm.com This process iteratively calculates the energy and gradients, adjusting atomic coordinates until a stationary point is reached. bldpharm.com For complex organic molecules, DFT calculations are a reliable method for predicting geometric structures, which are crucial for calculating other properties. nsf.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Related Compounds This table presents example data from related molecules to illustrate the output of geometry optimization calculations.

| Compound | Parameter | Bond/Angle | Calculated Value | Source |

| Amido form of a benzimidazole (B57391) derivative | Bond Length | C=O | 1.236 Å | mdpi.com |

| Amido form of a benzimidazole derivative | Bond Angle | C-N-C | 126.7° | mdpi.com |

| Amido form of a benzimidazole derivative | Dihedral Angle | C-C-N-C | 179.9° | mdpi.com |

| 4-Methyl-3-nitrobenzoic acid | Bond Angle | C2-C3-C4 (ipso) | 122.54° | scirp.org |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pnu.edu.ua The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and reactivity. irjweb.com A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. irjweb.com

For 2-Naphthyl 3-nitrobenzoate, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be concentrated on the electron-withdrawing nitrobenzoate portion. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Computational studies on related compounds illustrate these principles. For 2-Naphthylacetic Acid, DFT calculations determined the HOMO energy to be -0.215 eV and the LUMO energy to be -0.057 eV, resulting in a small energy gap that indicates good charge transfer capabilities. pnu.edu.ua In another study on substituted naphthalenes, the introduction of a formyl group was shown to reduce the HOMO-LUMO gap by approximately 0.58 eV, demonstrating how substituents can tune the electronic properties. researchgate.net It is important to note that the HOMO-LUMO gap is not identical to the first excitation energy but can provide a qualitative indication. reddit.com

Table 2: Illustrative FMO Data for 2-Naphthylacetic Acid This table shows calculated electronic properties for a related naphthyl compound to demonstrate the type of data obtained from FMO analysis.

| Property | Value (eV) | Source |

| HOMO Energy | -0.215 | pnu.edu.ua |

| LUMO Energy | -0.057 | pnu.edu.ua |

| HOMO-LUMO Energy Gap (ΔE) | 0.158 | pnu.edu.ua |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive potential, which are electron-poor and prone to nucleophilic attack. uni-muenchen.de Green denotes areas of neutral potential.

For this compound, an MEP analysis would be expected to show a high electron density (red) around the oxygen atoms of the nitro group and the ester carbonyl, identifying them as sites for electrophilic interaction. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. The MEP surface provides a visual guide to the molecule's reactivity and intermolecular interaction sites. nih.govresearchgate.net

Atomic charge distribution analysis provides insight into the electronic structure of a molecule by assigning partial charges to its individual atoms. Mulliken and Loewdin population analyses are common methods for calculating these charges. researchgate.net The calculation of atomic charges is important for understanding molecular systems and predicting reactive sites. irjweb.comresearchgate.net

Mulliken analysis partitions the total electron population among the atoms. However, it is known to be highly dependent on the basis set used in the calculation, and can sometimes yield unphysical results. uni-muenchen.degoogle.com Despite these limitations, it is useful for comparing charge trends within a series of related molecules. For this compound, a Mulliken analysis would likely show significant negative charges on the oxygen and nitrogen atoms of the nitro and ester groups, while the carbon atoms attached to them would carry positive charges. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Formaldehyde This table provides example Mulliken charge data to illustrate the concept. Note that these values are for a different molecule and serve only as a demonstration.

| Atom | Element | Charge | Source |

| 1 | C | +0.074981 | uni-muenchen.de |

| 2 | O | -0.187950 | uni-muenchen.de |

| 3 | H | +0.056484 | uni-muenchen.de |

| 4 | H | +0.056484 | uni-muenchen.de |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov DFT methods are widely used for this purpose, though the calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. scirp.orgnih.gov

A detailed vibrational analysis of 4-methyl-3-nitrobenzoic acid, a close structural analog of the benzoate (B1203000) portion of the target molecule, has been performed using the B3LYP/6-311++G basis set. scirp.org The study assigned characteristic vibrational modes, including C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C-C stretching vibrations between 1474 cm⁻¹ and 1497 cm⁻¹. scirp.org The deformation of the NO₂ group was assigned to a band near 761 cm⁻¹. scirp.org A similar analysis for this compound would involve identifying the characteristic vibrational modes of the naphthyl group, the ester linkage (C=O stretch, C-O stretch), and the nitro-substituted benzene (B151609) ring.

Table 4: Illustrative Vibrational Frequencies for 4-Methyl-3-nitrobenzoic Acid This table shows selected calculated and experimental vibrational modes for a closely related compound to demonstrate the results of spectral simulations.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source |

| C-C Stretch | 1497 | 1474 | scirp.org |

| C-C' Stretch | 1293 | 1292 | scirp.org |

| NO₂ Deformation | 761 | 759 | scirp.org |

| C-C' In-plane Bend | 343 | 344 | scirp.org |

DFT calculations can be used to model chemical reactions by locating the transition state (TS) structure, which is the maximum energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy (Δ‡E), a key factor in determining reaction rates. rsc.org Lowering this energy barrier can be achieved by factors such as catalysts or solvent effects. hud.ac.uk

For this compound, theoretical methods could be employed to study its formation via esterification or its participation in subsequent reactions, such as nucleophilic aromatic substitution. For example, in the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate, radical initiators are used, and the feasibility of such reactions can be explored computationally. bham.ac.uk By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the likelihood and kinetics of a proposed reaction pathway. rsc.orghud.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. bldpharm.comuni-muenchen.de It is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating transition energies and oscillator strengths. chemscene.com For a molecule like this compound, which contains multiple chromophores—the naphthalene ring, the nitro-substituted benzene ring, and the carbonyl group—the electronic spectrum is expected to be complex.

The primary electronic transitions anticipated for this molecule would include π → π* transitions within the extended aromatic systems of the naphthalene and nitrobenzene (B124822) moieties, and n → π* transitions associated with the lone pairs on the oxygen atoms of the carbonyl group and the nitro group. The interaction between these chromophores, facilitated by the ester linkage, would likely lead to charge-transfer (CT) character in some of the excited states. Specifically, transitions involving the promotion of an electron from the electron-rich naphthalene ring (donor) to the electron-deficient nitrobenzoate moiety (acceptor) are plausible.

A hypothetical TD-DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory in a solvent like ethanol, would yield the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which indicate the intensity of the absorption. nih.gov The nature of these transitions can be elucidated by analyzing the molecular orbitals involved.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: This data is illustrative and based on typical results for similar aromatic compounds.)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | 3.54 | 350 | 0.008 | HOMO -> LUMO+1 | n -> π |

| S2 | 3.97 | 312 | 0.450 | HOMO -> LUMO | π -> π (CT) |

| S3 | 4.25 | 292 | 0.680 | HOMO-1 -> LUMO | π -> π |

| S4 | 4.60 | 269 | 0.120 | HOMO-2 -> LUMO | π -> π |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. CT: Charge-Transfer.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a representation of localized bonds and lone pairs, which aligns with intuitive Lewis structures. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying electron delocalization through the analysis of donor-acceptor interactions. These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), signifies a more significant delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound via NBO (Note: This data is illustrative and based on general principles of NBO analysis for aromatic esters.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (Naphthyl C=C) | π* (Ester C=O) | 4.5 | π-conjugation |

| π (Benzene C=C) | π* (Nitro N=O) | 8.2 | π-conjugation (ring to nitro) |

| LP (O_ester) | π* (Ester C=O) | 25.1 | Resonance stabilization |

| LP (O_ester) | σ* (Naphthyl C-O) | 1.8 | Hyperconjugation |

| π (Ester C=O) | π* (Benzene C=C) | 3.7 | π-conjugation |

LP: Lone Pair.

Potential Energy Surface (PES) Analysis for Conformational Studies and Reaction Pathways

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as dihedral angles, and calculating the energy at each point. uni-muenchen.deq-chem.com For this compound, the most significant conformational flexibility arises from rotation around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(naphthyl) bond.

A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, would reveal the low-energy conformations and the rotational energy barriers between them. researchgate.net Based on studies of analogous molecules like methyl 3-nitrobenzoate, it is expected that the molecule prefers a largely planar structure to maximize π-conjugation. researchgate.net The PES scan for rotation around the C(aryl)-C(carbonyl) bond would likely show two stable conformers where the ester group is coplanar with the benzene ring, with a significant energy barrier at the perpendicular orientation. The relative orientation of the nitro group and the ester carbonyl group (cis or trans) also influences stability. The rotation around the ester C-O bond would determine the orientation of the bulky naphthyl group relative to the benzoate plane.

Table 3: Hypothetical Relative Energies of Conformers of this compound from a PES Scan (Note: This data is illustrative, with dihedral angles defining the rotation around the C(aryl)-C(carbonyl) bond.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Global Minimum (Planar) |

| 30 | 1.85 | - |

| 60 | 4.50 | - |

| 90 | 5.80 | Transition State |

| 120 | 4.20 | - |

| 150 | 1.65 | - |

| 180 | 0.25 | Local Minimum (Planar) |

Computational Modeling of Reaction Mechanisms (e.g., C-C bond formation)

Computational modeling provides invaluable insights into reaction mechanisms by allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. scribd.com For a molecule like this compound, one could model various reactions, including its synthesis (esterification) or its subsequent functionalization.

Table 4: Hypothetical Energy Profile for a C-H Activation Step in a Reaction involving this compound (Note: This data is illustrative of a generic C-H activation mechanism.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Substrate + Catalyst | 0.0 |

| Intermediate 1 | Catalyst-Substrate Complex | -5.2 |

| Transition State | C-H Bond Cleavage | +22.5 |

| Intermediate 2 | Metallacyclic Intermediate | -11.8 |

Applications in Advanced Organic Synthesis and Material Science Contexts

A Versatile Building Block in Complex Molecule Construction

The structural attributes of 2-naphthyl 3-nitrobenzoate make it a versatile starting point for the synthesis of intricate molecular architectures.

Precursor to Indoles and Isoquinolines

Indole and isoquinoline (B145761) scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products. pkusz.edu.cnnih.gov The synthesis of these heterocyclic systems often involves multi-step sequences. pkusz.edu.cn While direct synthetic routes using this compound are not explicitly detailed in the provided results, the general strategies for constructing indoles and isoquinolines often rely on precursors with functionalities similar to those present in this compound. For instance, the synthesis of indoles can be achieved through methods like the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org The nitro group in this compound could potentially be elaborated into a vinyl group, and the naphthyl moiety can be part of the final heterocyclic structure. Similarly, the construction of isoquinolines can be achieved through various cyclization strategies where substituted benzoates can serve as key starting materials. pkusz.edu.cnnih.gov

Synthesis of Pharmacologically Relevant Scaffolds (e.g., 2-Aminophenol (B121084) Derivatives)

2-Aminophenol derivatives are crucial intermediates in the synthesis of many pharmaceuticals. nih.gov The transformation of nitroarenes into acylated 2-aminophenols can be achieved through innovative methods like visible-light-mediated copper catalysis. nih.gov This process involves the reaction of photoexcited nitroarenes with acyl radicals. nih.gov Given that this compound contains a nitroaromatic core, it could potentially be a substrate for such transformations, leading to the formation of valuable 2-aminophenol derivatives. The synthesis of these derivatives is significant as they are building blocks for a variety of bioactive molecules. nih.govgoogle.com

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogs for structure-activity relationship studies. rsc.orgresearchgate.netcharnwooddiscovery.com The reactivity of the nitro group and the aromatic rings in this compound makes it a potential candidate for LSF. For example, the nitro group can be reduced to an amine, which can then be further derivatized. vulcanchem.com Additionally, the aromatic C–H bonds on both the naphthyl and benzoate (B1203000) rings could be targets for functionalization using modern catalytic methods. researchgate.netresearchgate.net These strategies could allow for the introduction of diverse functional groups, expanding the chemical space accessible from this core structure. researchgate.net

Potential in New Material Development (e.g., optical or electrical properties)

The aromatic and electron-withdrawing nature of this compound suggests its potential utility in the development of new materials with interesting optical and electrical properties.

The presence of the extended π-system of the naphthalene (B1677914) ring, combined with the electron-withdrawing nitro group, can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with nonlinear optical (NLO) properties. researchgate.net Organic materials with significant NLO responses are of great interest for applications in photonics and optoelectronics. While specific studies on the optical properties of this compound are not abundant, related nitroaromatic compounds have been investigated for their NLO properties. researchgate.net

The rigid, planar structure of the naphthyl group also suggests potential applications in the field of liquid crystals or organic semiconductors. vulcanchem.com The incorporation of such moieties can influence the packing and electronic coupling in the solid state, which are crucial for charge transport in organic electronic devices.

Utilization in Derivatization for Spectroscopic Probes and Sensors

The reactive sites within this compound offer opportunities for its derivatization into spectroscopic probes and sensors. The nitro group can be chemically transformed into a variety of other functional groups, which can then be used to attach fluorophores or other signaling units. For instance, reduction of the nitro group to an amine provides a handle for coupling with fluorescent dyes.

Furthermore, the naphthyl group itself is inherently fluorescent, and its photophysical properties can be modulated by the substituents on the benzoate ring. This intrinsic fluorescence could be harnessed to develop "turn-on" or "turn-off" sensors for specific analytes. The development of whole-cell bioreporters for sensing nitroaromatic compounds like nitrobenzoates has been demonstrated, highlighting the environmental and analytical relevance of detecting such molecules. frontiersin.org Derivatization of this compound could lead to probes for detecting various species through changes in their spectroscopic signals. nih.gov

Environmental and Biocatalytic Transformations of Nitrobenzoates

Microbial Degradation Pathways of Related Nitrobenzoates

Microorganisms employ two primary routes for the breakdown of nitrobenzoates: oxidative pathways that typically involve the removal of the nitro group as nitrite (B80452), and reductive pathways that often lead to the formation of amino derivatives. mdpi.comnih.gov The specific pathway utilized can depend on the bacterial strain, the specific nitrobenzoate isomer, and environmental conditions. mdpi.comnih.gov

Oxidative degradation is initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to the destabilization and subsequent removal of the nitro group. nih.govoup.com This process is a key mechanism for the aerobic biodegradation of certain nitroaromatic compounds. nih.gov

A hallmark of the oxidative degradation of nitrobenzoates is the stoichiometric release of the nitro group as nitrite (NO₂⁻). nih.govnih.gov This has been observed in several bacterial strains. For instance, Arthrobacter sp. SPG has been shown to degrade 2-nitrobenzoate (B253500) with the corresponding release of stoichiometric amounts of nitrite ions. nih.govresearchgate.netnih.govresearchgate.net Similarly, the degradation of 3-nitrobenzoate by Pseudomonas sp. strain JS51 also results in the stoichiometric release of nitrite. nih.govnih.gov This process is catalyzed by oxygenase enzymes that hydroxylate the aromatic ring, which in turn facilitates the elimination of the nitro group. nih.govnih.gov

Table 1: Bacterial Strains and Corresponding Nitrobenzoate Degradation via Nitrite Release

| Bacterial Strain | Nitrobenzoate Isomer | Key Enzyme Type | Reference |

|---|---|---|---|

| Arthrobacter sp. SPG | 2-Nitrobenzoate | Monooxygenase | nih.govresearchgate.netnih.gov |

| Pseudomonas sp. JS51 | 3-Nitrobenzoate | Dioxygenase | nih.govnih.gov |

Following the initial oxygenase attack and nitrite release, the resulting hydroxylated aromatic intermediates are further metabolized through established aromatic degradation pathways. In the case of 2-nitrobenzoate degradation by Arthrobacter sp. SPG, salicylate (B1505791) and catechol have been identified as key metabolic intermediates. nih.govresearchgate.netnih.govtec.mx A monooxygenase first converts 2-nitrobenzoate to salicylate. nih.govresearchgate.net Salicylate is then hydroxylated to form catechol. nih.govresearchgate.netnih.govasm.org The catechol subsequently undergoes ring cleavage by catechol-1,2-dioxygenase to form cis,cis-muconic acid, which then enters central metabolic pathways. nih.govresearchgate.netnih.govasm.orgscience.gov

Table 2: Metabolic Intermediates in the Oxidative Degradation of 2-Nitrobenzoate by Arthrobacter sp. SPG

| Precursor | Enzyme | Intermediate | Reference |

|---|---|---|---|

| 2-Nitrobenzoate | 2-Nitrobenzoate monooxygenase | Salicylate | nih.govresearchgate.net |

| Salicylate | Salicylate hydroxylase | Catechol | nih.govresearchgate.netnih.govasm.org |

| Catechol | Catechol-1,2-dioxygenase | cis,cis-Muconic acid | nih.govresearchgate.netnih.govasm.orgscience.gov |

Reductive pathways for nitrobenzoate degradation are characterized by the initial reduction of the nitro group, a reaction catalyzed by nitroreductase enzymes. mdpi.comontosight.aieaht.org This is a common strategy employed by both aerobic and anaerobic bacteria to metabolize nitroaromatic compounds. nih.govannualreviews.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack, thus favoring reductive processes. nih.gov

In contrast to oxidative pathways, reductive degradation of nitrobenzoates typically results in the release of ammonium (B1175870) (NH₄⁺) ions. nih.govoup.com This occurs after the nitro group is reduced to a hydroxylamino group, which can then be further transformed. For example, the degradation of 2-nitrobenzoate by several bacterial strains, including Burkholderia terrae KU-15, proceeds through a reductive route with the accumulation of ammonia (B1221849) in the medium. oup.comnih.govtandfonline.com Similarly, the degradation of 4-nitrobenzoate (B1230335) can also lead to the release of ammonium.

Table 3: Bacterial Strains Exhibiting Reductive Nitrobenzoate Degradation with Ammonium Release

| Bacterial Strain | Nitrobenzoate Isomer | Pathway Type | Reference |

|---|---|---|---|

| Burkholderia terrae KU-15 | 2-Nitrobenzoate | Reductive | oup.comnih.govtandfonline.com |

| Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | Reductive | oup.com |

| Various | 4-Nitrobenzoate | Reductive |

A key step in the reductive pathway is the formation of a hydroxylaminobenzoate intermediate from the corresponding nitrobenzoate. nih.govannualreviews.org This reaction is catalyzed by nitroreductases, which are often dependent on cofactors like NADH or NADPH. ontosight.ai For instance, the degradation of 4-nitrobenzoate by strains like Comamonas acidovorans NBA-10 and Pseudomonas putida TW3 involves the initial reduction to 4-hydroxylaminobenzoate. nih.govmicrobiologyresearch.org Similarly, in the degradation of 2-nitrobenzoate by Pseudomonas fluorescens KU-7, 2-hydroxylaminobenzoate is formed as an intermediate. nih.govasm.orgnih.gov This hydroxylamino intermediate is then typically converted to other compounds, such as aminobenzoates or hydroxylated intermediates, which can be funneled into ring-cleavage pathways. oup.comoup.com

Table 4: Formation of Hydroxylaminobenzoate Intermediates in Reductive Pathways

| Nitrobenzoate Isomer | Bacterial Strain | Intermediate Formed | Reference |

|---|---|---|---|

| 4-Nitrobenzoate | Comamonas acidovorans NBA-10 | 4-Hydroxylaminobenzoate | microbiologyresearch.org |

| 4-Nitrobenzoate | Pseudomonas putida TW3 | 4-Hydroxylaminobenzoate | nih.gov |

| 2-Nitrobenzoate | Pseudomonas fluorescens KU-7 | 2-Hydroxylaminobenzoate | nih.govasm.orgnih.gov |

| 2-Nitrobenzoate | Arthrobacter protophormiae RKJ100 | o-Hydroxylaminobenzoate | oup.com |

Reductive Degradation Pathways (e.g., via Nitroreductases)

Conversion to Aminobenzoates (Anthranilate)

A primary route for the microbial degradation of certain nitrobenzoates is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding aminobenzoate. This transformation is a critical detoxification step, as aminobenzoates are generally less toxic and more amenable to further breakdown.

The reductive pathway is the exclusive mechanism observed so far for the bacterial degradation of 2-nitrobenzoate (2NBA) and 4-nitrobenzoate (4NBA). mdpi.com This process is initiated by nitroreductase enzymes, which catalyze the reduction of the nitro group to a hydroxylamino intermediate (hydroxylaminobenzoate). oup.comgatech.edu This intermediate is then further transformed.

In the case of 2-nitrobenzoate, the intermediate 2-hydroxylaminobenzoate can be converted to anthranilate (2-aminobenzoate). oup.comnih.gov For example, the degradation of 2-nitrobenzoate by Arthrobacter protophormiae RKJ100 proceeds via the formation of o-hydroxylaminobenzoate (HABA) and anthranilate (AA). nih.gov Similarly, Pseudomonas fluorescens strain KU-7 degrades 2-NBA through a reductive route, leading to the formation of 3-hydroxyanthranilate, an isomer of aminobenzoate. oup.com

The conversion of the nitro group to an amino group is a crucial step that prepares the aromatic ring for subsequent enzymatic attacks, leading to ring cleavage and complete mineralization. annualreviews.orgeaht.org

Enzymatic Mechanisms in Nitro Group Transformation

The transformation of the nitro group in nitrobenzoates is orchestrated by a variety of specialized enzymes. The specific enzymatic pathway employed by a microorganism often depends on the position of the nitro group on the benzoate (B1203000) ring.

Role of Nitroreductases (e.g., NbaA)

Nitroreductases are flavoenzymes that play a pivotal role in the initial step of the reductive degradation pathways for nitroaromatic compounds. oup.com They catalyze the reduction of the nitro group using NAD(P)H as an electron donor. oup.com These enzymes are broadly classified into two types: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). oup.comnih.gov

Type I Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group to form nitroso and then hydroxylamino derivatives. oup.comnih.gov This is the most common type involved in productive degradation pathways.

Type II Nitroreductases: These enzymes perform a one-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle, generating superoxide (B77818) radicals. nih.gov

A well-characterized example is the 2-nitrobenzoate 2-nitroreductase NbaA from Pseudomonas fluorescens. asm.org NbaA is the primary enzyme that initiates the degradation of 2-nitrobenzoate (2-NBA). asm.org In Cupriavidus sp. strain ST-14, the nitroreductase OnbA is responsible for the reduction of 2NBA to 2-hydroxylaminobenzoate. researchgate.net The genes for these nitroreductases are often found within inducible gene clusters that code for the entire degradation pathway. oup.comfrontiersin.org

Monooxygenases (e.g., 2-Nitrobenzoate-2-monooxygenase)

While less common for nitrobenzoates compared to other nitroaromatics like nitrophenols, monooxygenases can also be involved in their degradation. These enzymes catalyze the insertion of a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group as nitrite. annualreviews.orgeaht.org

For instance, early studies suggested that some pathways for 3-nitrobenzoate might involve a monooxygenase that converts it to 3-hydroxybenzoate before further degradation. annualreviews.org However, the dioxygenase-initiated pathway is more commonly reported for this isomer. In the degradation of other nitroaromatics, such as p-nitrophenol, monooxygenases are key enzymes that hydroxylate the ring, leading to the formation of hydroquinone (B1673460) or hydroxyquinol and the release of nitrite. gatech.edudtic.mil

Mutases (e.g., 2-Hydroxylaminobenzoate Mutase)

Following the initial reduction of a nitrobenzoate to its corresponding hydroxylaminobenzoate by a nitroreductase, a mutase can catalyze the intramolecular rearrangement of this intermediate. This is a key step in the degradation pathway of 2-nitrobenzoate.

The enzyme 2-hydroxylaminobenzoate mutase facilitates a Bamberger-like rearrangement of 2-hydroxylaminobenzoate to form 3-hydroxyanthranilate. gatech.eduoup.com This reaction has been observed in Pseudomonas fluorescens strain KU-7. oup.com A similar mutase, hydroxylaminobenzene mutase, is involved in the degradation of nitrobenzene (B124822), converting hydroxylaminobenzene to 2-aminophenol (B121084). asm.org In Arthrobacter protophormiae RKJ100, the degradation of o-nitrobenzoate involves the formation of o-hydroxylaminobenzoate, which then branches into two pathways, one of which is mediated by a mutase to form 3-hydroxyanthranilate. oup.comnih.gov

Dioxygenases (e.g., Catechol-1,2-dioxygenase)

Dioxygenases are crucial enzymes in the aerobic degradation of aromatic compounds. They catalyze the insertion of both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. In the context of nitrobenzoate degradation, they can act either as the initial enzyme that attacks the ring or as downstream enzymes that cleave hydroxylated intermediates.

Initial Attack: The degradation of 3-nitrobenzoate is distinct from its isomers and is initiated by a dioxygenase. annualreviews.orgnih.gov The 3-nitrobenzoate dioxygenase adds two hydroxyl groups at the 3 and 4 positions of the ring, which results in the spontaneous release of the nitro group as nitrite and the formation of protocatechuate. nih.govresearchgate.net

Downstream Cleavage: After the initial transformations of 2-nitrobenzoate and 4-nitrobenzoate, the resulting intermediates (like catechol or protocatechuate) are substrates for ring-cleavage dioxygenases. mdpi.com For example, protocatechuate formed from 3-nitrobenzoate degradation is further cleaved by protocatechuate dioxygenases (e.g., protocatechuate 2,3-dioxygenase or 3,4-dioxygenase). researchgate.net Catechol, an intermediate in some pathways, is cleaved by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leading to intermediates that enter central metabolic pathways. nih.govresearchgate.net

Comparative Analysis of Degradation Routes for Positional Isomers of Nitrobenzoates

The position of the nitro group on the benzoate ring dictates the initial enzymatic strategy for microbial degradation. Bacteria have evolved distinct pathways for the 2-, 3-, and 4-nitrobenzoate isomers.

| Isomer | Initial Enzymatic Attack | Key Initial Enzyme(s) | Primary Intermediate(s) | Fate of Nitro Group |

| 2-Nitrobenzoate | Reductive | 2-Nitrobenzoate Nitroreductase, 2-Hydroxylaminobenzoate Mutase | 2-Hydroxylaminobenzoate, Anthranilate / 3-Hydroxyanthranilate | Released as ammonia |

| 3-Nitrobenzoate | Oxidative (Dioxygenation) | 3-Nitrobenzoate Dioxygenase | Protocatechuate | Released as nitrite |

| 4-Nitrobenzoate | Reductive | 4-Nitrobenzoate Nitroreductase, 4-Hydroxylaminobenzoate Lyase | 4-Hydroxylaminobenzoate, Protocatechuate | Released as ammonia |

2-Nitrobenzoate and 4-Nitrobenzoate: The degradation of these isomers proceeds via a reductive pathway . mdpi.comgatech.edu The nitro group is first reduced to a hydroxylamino group by a nitroreductase. In the case of 2-nitrobenzoate, a mutase often rearranges the intermediate. oup.comoup.com For 4-nitrobenzoate, a lyase is typically involved in the subsequent step to form protocatechuate and release ammonia. gatech.eduasm.org The initial attack for both these isomers results in the release of the nitrogen as ammonia . mdpi.comdtic.mil

3-Nitrobenzoate: In contrast, the degradation of 3-nitrobenzoate is initiated by an oxidative pathway . annualreviews.orgnih.gov A dioxygenase attacks the aromatic ring directly, leading to the formation of protocatechuate and the release of the nitro group as nitrite . nih.govresearchgate.netresearchgate.net This fundamental difference in the initial step highlights the high specificity of the enzymes involved and the divergent evolution of these catabolic pathways. Some bacterial strains have been genetically engineered to degrade all three isomers by combining genes from different pathways. researchgate.net

This comparative analysis reveals the sophisticated and isomer-specific enzymatic machinery that microorganisms have developed to utilize nitrobenzoates as growth substrates.

Future Research Directions and Unexplored Reactivity

Exploration of Novel Synthetic Routes and Catalyst Development

The classical synthesis of 2-Naphthyl 3-nitrobenzoate typically involves the esterification of 2-naphthol (B1666908) with 3-nitrobenzoyl chloride. While effective, this method can be enhanced in terms of efficiency, selectivity, and environmental impact. Future research will likely pursue the development of novel catalytic systems to streamline this process.

One promising avenue is the exploration of organocatalysis . Catalysts such as 4-dimethylaminopyridine (DMAP) and its derivatives have shown significant efficacy in acylation reactions. Research into novel, more potent organocatalysts could lead to milder reaction conditions, reduced reaction times, and higher yields.

Furthermore, the application of nanocatalysts presents an exciting frontier. Materials such as functionalized magnetic nanoparticles or metal-organic frameworks (MOFs) could serve as highly active and recyclable catalysts for the esterification process. These catalysts offer the advantages of high surface area, tunable reactivity, and ease of separation from the reaction mixture, contributing to a more sustainable synthetic protocol.

Additionally, biocatalysis , utilizing enzymes such as lipases, could offer a green alternative to traditional chemical methods. Enzymatic synthesis often proceeds with high chemo- and regioselectivity under mild conditions, minimizing the formation of byproducts and reducing the environmental footprint of the synthesis.

Investigation of Uncharted Reaction Pathways and Selectivities

The chemical structure of this compound, featuring both an electron-rich naphthalene (B1677914) ring and an electron-deficient nitro-substituted benzene (B151609) ring, suggests a rich and varied reactivity that is yet to be fully explored.

The nitro group serves as a versatile functional handle for a variety of transformations. Future studies could investigate the selective reduction of the nitro group to an amino group, opening up pathways to a new class of amino-substituted 2-naphthyl benzoates. These compounds could serve as valuable building blocks for the synthesis of dyes, pharmaceuticals, and polymers. The conditions for this reduction will need to be carefully optimized to avoid cleavage of the ester linkage.

The naphthalene ring system is susceptible to electrophilic substitution reactions. Research into the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the naphthyl moiety of this compound could unveil novel derivatives with unique electronic and photophysical properties. The directing effects of the ester linkage will play a crucial role in determining the outcome of these reactions.

Furthermore, the potential for intramolecular cyclization reactions presents an intriguing possibility. Under specific conditions, it might be possible to induce cyclization between the two aromatic rings, leading to the formation of complex polycyclic aromatic structures.

Advanced Computational Studies for Predictive Modeling of Reactivity and Structure

Computational chemistry offers powerful tools for predicting the reactivity, structure, and properties of molecules, thereby guiding experimental research and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound in detail. mdpi.com These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. This information is invaluable for predicting the sites most susceptible to nucleophilic and electrophilic attack, thus informing the design of new reactions. Computational studies on related naphthoic acid derivatives have demonstrated the utility of these methods in understanding substituent effects on reactivity. sciencepublishinggroup.comresearchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents and other reactants. This can be particularly useful in understanding the steric factors that may influence reaction outcomes and in designing catalysts that can effectively bind to the substrate.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of this compound derivatives to correlate their structural features with specific properties or biological activities. This predictive modeling can guide the synthesis of new compounds with desired functionalities.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research and industry. The application of these principles to the synthesis of this compound can lead to more environmentally friendly and efficient processes.

Flow chemistry , or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgnih.govnoelresearchgroup.com The synthesis of this compound could be adapted to a flow-based system, potentially leading to higher yields, shorter reaction times, and reduced solvent usage. The reaction of diphenyldiazomethane with p-nitrobenzoic acid has been successfully demonstrated in a flow reactor, highlighting the potential for this technology in handling reactions involving nitrobenzoic acid derivatives. nih.gov

The use of greener solvents , such as ionic liquids or supercritical fluids, in place of conventional volatile organic compounds (VOCs) can significantly reduce the environmental impact of the synthesis. Research into the solubility and reactivity of this compound and its precursors in these alternative solvents is a key area for future investigation.

Q & A

Q. What are the standard synthetic protocols for preparing 2-naphthyl 3-nitrobenzoate derivatives?

- Methodological Answer: A common approach involves nitration of aromatic esters using mixed acids (HNO₃/H₂SO₄). For example, methyl 3-nitrobenzoate synthesis starts with methyl benzoate, cooled in an ice bath, followed by slow addition of nitric acid to prevent overheating. After stirring at room temperature, the product is isolated via vacuum filtration and purified by recrystallization (e.g., methanol). Key steps include monitoring reaction progress via TLC (silica gel, 8:2 hexane/ethyl acetate) and confirming purity via melting point (75–77°C) and IR spectroscopy (C=O at 1725 cm⁻¹, NO₂ at 1530/1350 cm⁻¹) .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Methodological Answer: Combine multiple analytical techniques:

- TLC : Use silica gel with 8:2 hexane/ethyl acetate to verify a single spot (Rf ~0.35) .

- IR Spectroscopy : Identify ester C=O stretches (~1725 cm⁻¹) and nitro group vibrations (1530/1350 cm⁻¹) .

- NMR : Compare experimental ¹H/¹³C-NMR shifts (e.g., aromatic proton resonances at δ 8.11–7.46 ppm) with literature or computational predictions .

- Melting Point : Consistency with published values confirms purity .

Advanced Research Questions

Q. How can computational methods like DFT be applied to analyze the spectroscopic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can predict NMR chemical shifts and vibrational frequencies. For example, calculated ¹H-NMR spectra for methyl 3-nitrobenzoate derivatives align with experimental data (e.g., δ 8.11 ppm for H-4), aiding assignments. Similarly, IR bands for nitro groups can be validated via DFT-calculated vibrational modes .

Q. What strategies are effective in resolving byproduct formation during the nitration of aromatic esters?

- Methodological Answer:

- TLC Monitoring : Detect byproducts early; adjust reaction conditions (e.g., acid ratios, temperature) if multiple spots appear .

- Recrystallization : Use solvents like methanol to selectively crystallize the target compound, leaving byproducts in the mother liquor .

- Column Chromatography : Separate isomers or nitration byproducts using gradient elution (e.g., hexane/ethyl acetate) .

Q. How does varying the nitration agent concentration impact the regioselectivity and yield of this compound?

- Methodological Answer: